3-(4,5-dimethyl-1H-pyrazol-3-yl)-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]propanamide
Description
3-(4,5-dimethyl-1H-pyrazol-3-yl)-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]propanamide is a complex organic compound that features a pyrazole ring substituted with dimethyl groups and a morpholinyl-pyridinyl moiety
Properties
IUPAC Name |
3-(4,5-dimethyl-1H-pyrazol-3-yl)-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O2/c1-13-14(2)21-22-16(13)5-6-17(24)20-12-15-4-3-7-19-18(15)23-8-10-25-11-9-23/h3-4,7H,5-6,8-12H2,1-2H3,(H,20,24)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGHCJFFGSIGHOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1CCC(=O)NCC2=C(N=CC=C2)N3CCOCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-dimethyl-1H-pyrazol-3-yl)-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]propanamide typically involves multi-step organic reactions. The process begins with the formation of the pyrazole ring, which is achieved through the condensation of appropriate diketones with hydrazines under acidic or basic conditions. The dimethyl substitution is introduced via alkylation reactions using methylating agents.
The morpholinyl-pyridinyl moiety is synthesized separately, often starting from pyridine derivatives. The morpholine ring is introduced through nucleophilic substitution reactions. The final step involves coupling the pyrazole and morpholinyl-pyridinyl intermediates using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4,5-dimethyl-1H-pyrazol-3-yl)-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction could produce amines.
Scientific Research Applications
3-(4,5-dimethyl-1H-pyrazol-3-yl)-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: Utilized in the development of advanced materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of 3-(4,5-dimethyl-1H-pyrazol-3-yl)-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]propanamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid: Shares the pyrazole core but differs in the substituents and overall structure.
Bis(2-ethyl-di(3,5-dimethyl-1H-pyrazol-1-yl))amine: Contains a similar pyrazole moiety but with different functional groups.
Uniqueness
3-(4,5-dimethyl-1H-pyrazol-3-yl)-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]propanamide is unique due to its combination of a pyrazole ring with dimethyl substitutions and a morpholinyl-pyridinyl moiety. This structural arrangement imparts specific chemical and biological properties that distinguish it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
